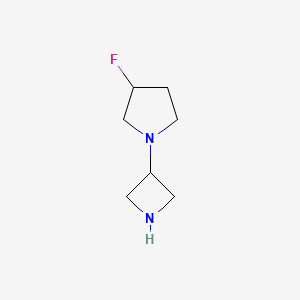

1-(Azetidin-3-yl)-3-fluoropyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azetidin-3-yl)-3-fluoropyrrolidine is a chiral compound that features both an azetidine and a fluoropyrrolidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom and the azetidine ring can impart unique chemical and biological characteristics, making it a valuable target for synthesis and study.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.

Industrial Production Methods

Industrial production methods for 1-(Azetidin-3-yl)-3-fluoropyrrolidine would likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to achieve high yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

1-(Azetidin-3-yl)-3-fluoropyrrolidine can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen or removal of hydrogen.

Reduction: Addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(Azetidin-3-yl)-3-fluoropyrrolidine derivatives are used as tools for studying biological pathways related to their activity. They are also employed as building blocks in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. The fluorine atom can enhance binding affinity and metabolic stability.

Research suggests that this compound derivatives may possess promising biological activities. Related pyrrolidine derivatives have demonstrated cytotoxic effects against several cancer cell lines in in vitro assays. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that this compound may share similar properties.

Azetidine Derivatives in Drug Development

Azetidine derivatives are used in the synthesis of various pharmaceutical compounds . For example, baricitinib, a disease-modifying antirheumatic drug, contains a 3-(pyrazol-1-yl)azetidine skeleton . Azetidine-3-carboxylic acids are employed for the preparation of endomorphin tetrapeptides . Certain azetidine derivatives can act as analogues of pain medication .

Proposed Mechanisms

1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation: It could interact with receptors involved in various signaling pathways, influencing cellular responses.

Mecanismo De Acción

The mechanism of action of 1-(Azetidin-3-yl)-3-fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the azetidine ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Azetidin-3-yl-tert-butoxycarbonylamino-acetic acid: Another azetidine derivative with different functional groups.

Fluoropyrrolidine derivatives: Compounds with similar fluorine-containing pyrrolidine structures.

Uniqueness

1-(Azetidin-3-yl)-3-fluoropyrrolidine is unique due to the combination of the azetidine ring and the fluoropyrrolidine moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for further study.

Actividad Biológica

1-(Azetidin-3-yl)-3-fluoropyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique azetidine and pyrrolidine moieties. The presence of a fluorine atom enhances its pharmacological properties, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, which play critical roles in cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions and responses.

- Modulation of Neurotransmitter Systems : Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Antidepressant Activity

In a study investigating the antidepressant potential of this compound, researchers observed that administration in rodent models led to a significant decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect. This was attributed to the compound's ability to enhance serotonergic and noradrenergic signaling pathways.

Anticancer Effects

Another study focused on the anticancer properties of this compound, where it was tested against various cancer cell lines. The results indicated that this compound exhibited potent cytotoxicity, particularly against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Research also highlighted the anti-inflammatory effects of the compound. In vitro studies demonstrated that it could significantly lower levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions.

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-3-fluoropyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2/c8-6-1-2-10(5-6)7-3-9-4-7/h6-7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAGLYBZPKKMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.